N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a pyridazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group, and finally, the formation of the piperidine ring. Common synthetic routes include:
Pyridazine Ring Formation: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Fluorophenyl Group Introduction: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound serves as a tool to study cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Similar in structure but lacks the pyridazine ring.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a piperidine ring but differs in the substituents.
Uniqueness
N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to the presence of the pyridazine ring and the fluorophenyl group, which confer specific chemical and biological properties. These structural features may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25FN4O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H25FN4O/c1-2-3-12-22-20(26)16-10-13-25(14-11-16)19-9-8-18(23-24-19)15-4-6-17(21)7-5-15/h4-9,16H,2-3,10-14H2,1H3,(H,22,26) |
InChI Key |
WNIMRIMDZGLDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.